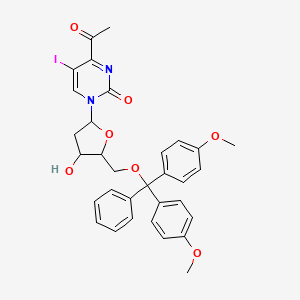![molecular formula C16H20ClN7O B12224944 4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12224944.png)
4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety linked to a piperazine ring, which is further connected to another pyrimidine ring and a morpholine group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the chloropyrimidine intermediate This intermediate is then reacted with piperazine to form the piperazinylpyrimidine derivative
Preparation of Chloropyrimidine Intermediate: The chloropyrimidine intermediate can be synthesized by reacting 2-chloropyrimidine with appropriate reagents under controlled conditions.
Formation of Piperazinylpyrimidine Derivative: The chloropyrimidine intermediate is then reacted with piperazine in the presence of a suitable solvent and catalyst to form the piperazinylpyrimidine derivative.
Introduction of Morpholine Group: The final step involves the nucleophilic substitution of the piperazinylpyrimidine derivative with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: This compound shares a similar piperazine and chloropyrimidine structure but differs in the presence of an azaspirodecane moiety.
1-(2-Pyrimidyl)piperazine: This compound contains a piperazine ring linked to a pyrimidine ring, similar to the target compound, but lacks the additional pyrimidine and morpholine groups.
Uniqueness
The uniqueness of 4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine lies in its multi-functional structure, which allows it to interact with a wide range of biological targets and undergo various chemical transformations. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H20ClN7O |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-[4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C16H20ClN7O/c17-13-11-19-15(20-12-13)23-5-3-22(4-6-23)14-1-2-18-16(21-14)24-7-9-25-10-8-24/h1-2,11-12H,3-10H2 |
InChI Key |
CFYJSSZJXFZCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(1,3-dihydro-1,3-dioxoisoindol-2-yl)-](/img/structure/B12224864.png)
![5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224865.png)

![N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12224877.png)
![2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B12224882.png)
![N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224883.png)

![N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12224902.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12224907.png)
![7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12224914.png)
![N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B12224918.png)
![5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B12224921.png)
![2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B12224923.png)
![4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine](/img/structure/B12224930.png)
